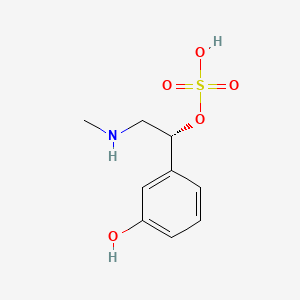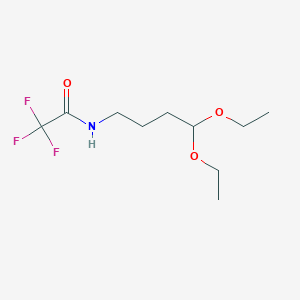![molecular formula C13H24O3Si B14408998 Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate CAS No. 82884-41-1](/img/structure/B14408998.png)
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄O₃Si. It features a spiro[2.5]octane skeleton, which is a unique structural motif in organic chemistry
Vorbereitungsmethoden
The synthesis of Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate typically involves the reaction of spiro[2.5]octane-1-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can be compared with other spirocyclic compounds such as:
Pestalotriols A and B: These are spiro[2.5]octane derivatives isolated from the endophytic fungus Pestalotiopsis fici.
Spiro-flavonoids: These compounds contain a spiro-carbon at the center of their structure and exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
82884-41-1 |
|---|---|
Molekularformel |
C13H24O3Si |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
methyl 2-trimethylsilyloxyspiro[2.5]octane-1-carboxylate |
InChI |
InChI=1S/C13H24O3Si/c1-15-12(14)10-11(16-17(2,3)4)13(10)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
VFSUANFRMDRJIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C12CCCCC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


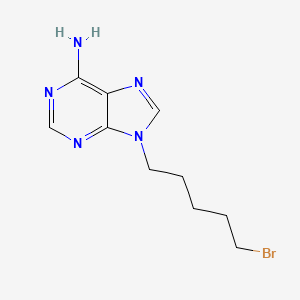
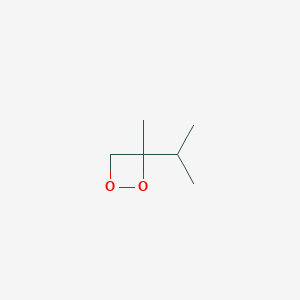
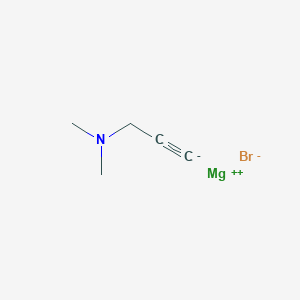
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
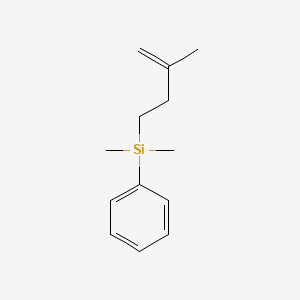
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
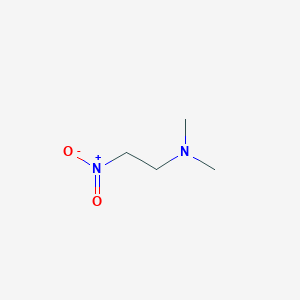
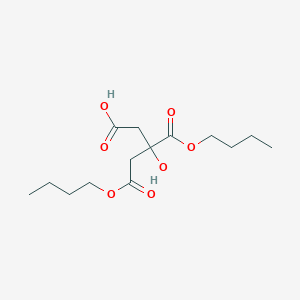
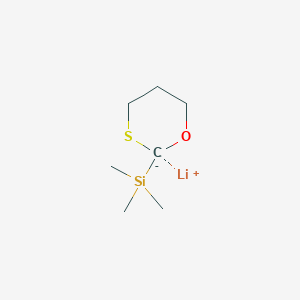
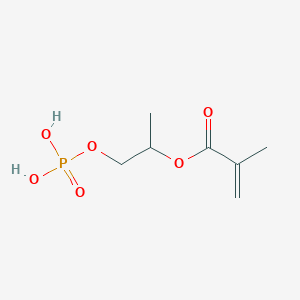
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
